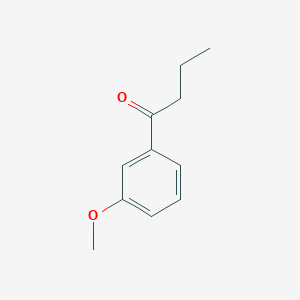

1-(3-Methoxyphenyl)butan-1-one

Description

1-(3-Methoxyphenyl)butan-1-one is a ketone derivative featuring a methoxy-substituted phenyl group attached to a butanone backbone. It serves as a key intermediate in organic synthesis, particularly in catalytic asymmetric reactions. Synthesized via a two-step procedure, it achieves an overall yield of 52% and is isolated as a light-yellow oil . Analytical characterization includes FT-IR peaks at 2971, 1695, and 1506 cm⁻¹, confirming the presence of carbonyl and aromatic methoxy groups, and GC-MS data (m/z 261 for M⁺−Cl) . Its structural simplicity and functional group versatility make it a valuable precursor for fluorinated tertiary alkyl compounds and other derivatives.

Properties

IUPAC Name |

1-(3-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUSQNXMAZIXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Oxidation: 3-methoxybenzoic acid.

Reduction: 1-(3-methoxyphenyl)butan-1-ol.

Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Organic Synthesis

1-(3-Methoxyphenyl)butan-1-one is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various transformations, including oxidation to yield 3-methoxybenzoic acid and reduction to form 1-(3-methoxyphenyl)butan-1-ol. These reactions are pivotal in creating derivatives that may possess enhanced biological activities or novel properties.

Medicinal Chemistry

The compound has been explored for its potential biological activity, particularly in enzyme inhibition and receptor binding studies. Its methoxy and ketone groups are crucial for interaction with biological targets, which may lead to therapeutic effects. Preliminary studies suggest that it could influence metabolic pathways, warranting further investigation into its pharmacological properties .

Industrial Applications

In the fragrance and flavoring industries, this compound is valued for its aromatic properties. It is used to produce various scents and flavors, contributing to consumer products ranging from perfumes to food additives.

Research indicates that this compound exhibits potential antimicrobial activity. A study published by MDPI highlighted its efficacy against certain bacterial strains, suggesting a promising avenue for further exploration in developing new antimicrobial agents .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, it was found that the compound could effectively inhibit specific enzymes involved in metabolic pathways related to drug metabolism. This opens up possibilities for its use in drug formulation and development .

Case Study 3: Synthesis Optimization

A recent investigation into optimizing synthetic routes for producing this compound revealed methods that enhance yield while minimizing environmental impact. This research emphasizes the importance of sustainable practices in chemical manufacturing .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparison of Aromatic-Substituted Butanones

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methoxy group (3-OCH₃) in the title compound enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.

- Biological Activity: The trihydroxy-substituted analog () exhibits antifungal properties against pathogens like Botrytis cinerea, whereas eutylone’s benzodioxol and ethylamino groups confer stimulant effects akin to MDMA .

Heterocyclic and Aliphatic Chain Modifications

Table 2: Heterocyclic and Aliphatic Variants

Key Observations :

- Heterocyclic Influence : Pyridine () and thiophene () rings introduce nitrogen and sulfur heteroatoms, respectively, altering electronic properties and binding affinity in drug design. The azetidine variant () demonstrates steric effects that improve synthetic efficiency (88% yield) .

- Synthetic Optimization : MK43’s yield increased from 70% to 82% by switching solvents (DMF to DCM), highlighting the importance of reaction conditions .

Stability and Reactivity Comparisons

- Photodegradation : 1-(2-Pyridyl)butan-1-one oxime undergoes photoisomerization and photosubstitution under UV–Vis radiation, whereas the title compound’s methoxyphenyl group likely enhances stability due to reduced electron deficiency .

- Sulfone Derivatives : 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one () exhibits antiviral and antimicrobial activities, suggesting sulfone groups augment bioactivity compared to simple ketones .

Biological Activity

1-(3-Methoxyphenyl)butan-1-one, also known as 3-methoxyphenylbutanone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- CAS Number : 10094-69-4

The structure of this compound features a butanone backbone with a 3-methoxyphenyl substituent, which contributes to its unique biological activity.

1. Analgesic Activity

Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, studies on related compounds have shown that they interact with opioid receptors, leading to pain relief. The mechanism often involves modulation of neurotransmitter release and inhibition of pain pathways in the central nervous system .

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammation markers in various cell lines. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response .

3. Antioxidant Activity

The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with multiple receptor systems, including opioid and adrenergic receptors.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators.

- Gene Expression Modulation : Research suggests that it can modulate the expression of genes involved in inflammation and apoptosis .

Study 1: Analgesic Efficacy

A clinical study evaluated the analgesic efficacy of a compound structurally related to this compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo, supporting its potential use as an analgesic agent .

Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, administration of the compound resulted in decreased swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls, highlighting its anti-inflammatory potential .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| Analgesic Activity | Significant (p < 0.05) |

| Anti-inflammatory Activity | Reduced cytokines by ~40% |

| Antioxidant Capacity | IC50 = 25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.